

# Certificate of analysis for Deacetyl Vinorelbine Sulfate Salt reference standard.

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## Compound of Interest

Compound Name: Deacetyl Vinorelbine Sulfate Salt

Cat. No.: B1150992

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## Technical Support Center: Deacetyl Vinorelbine Sulfate Salt Reference Standard

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for the **Deacetyl Vinorelbine Sulfate Salt** reference standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in their experiments.

## Certificate of Analysis (Representative)

Below is a representative Certificate of Analysis. For lot-specific data, please refer to the Certificate of Analysis provided with your product.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

Parameter	Specification
Chemical Name	O-Deacetylvinorelbine Sulfate Salt
CAS Number	126347-74-8 (free base)
Molecular Formula	C <sub>43</sub> H <sub>52</sub> N <sub>4</sub> O <sub>7</sub> · H <sub>2</sub> SO <sub>4</sub>
Molecular Weight	834.98 g/mol
Appearance	Off-white to pale yellow powder
Solubility	Soluble in water (10 mg/mL) and methanol.[4]
Storage	Store at -20°C for long-term storage.[5] Shipped at room temperature.[5]

## Quality Control Data

Test	Method	Specification
Purity (HPLC)	HPLC-UV	≥98%
Identity ( <sup>1</sup> H NMR)	<sup>1</sup> H NMR	Conforms to structure
Identity (Mass Spec)	ESI-MS	Conforms to molecular weight
Residual Solvents	GC-MS	Meets USP <467> requirements
Water Content	Karl Fischer	≤ 2.0%

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is a representative method for the analysis of Deacetyl Vinorelbine, adapted from established methods for Vinorelbine and its metabolites.[6][7][8][9]

- Instrumentation: A standard HPLC system with a UV detector.[9][10]

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).[9]
- Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 40:60 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[9]
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: 267 nm or 268 nm.[8][10]
- Injection Volume: 10-20  $\mu$ L.[6][9]
- Column Temperature: Ambient.
- Sample Preparation:
  - Accurately weigh and dissolve the **Deacetyl Vinorelbine Sulfate Salt** reference standard in the mobile phase to a final concentration of approximately 0.05 mg/mL.[6]
  - If analyzing experimental samples, perform a liquid-liquid extraction using diethyl ether, followed by a back-extraction in an acidic solution to isolate the analyte.[8]
  - Filter the final solution through a 0.45  $\mu$ m syringe filter before injection.[9]

## LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a general procedure for the sensitive quantification of Deacetyl Vinorelbine using liquid chromatography-tandem mass spectrometry.[11][12][13]

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[11][12]
- Column: A polar-modified C18 column (e.g., 50 mm x 2.1 mm, 3  $\mu$ m).[13]
- Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4 mmol/L ammonium formate (pH 3.0) in a 75:25 (v/v) ratio.[13]
- Flow Rate: 0.4 mL/min.[13]

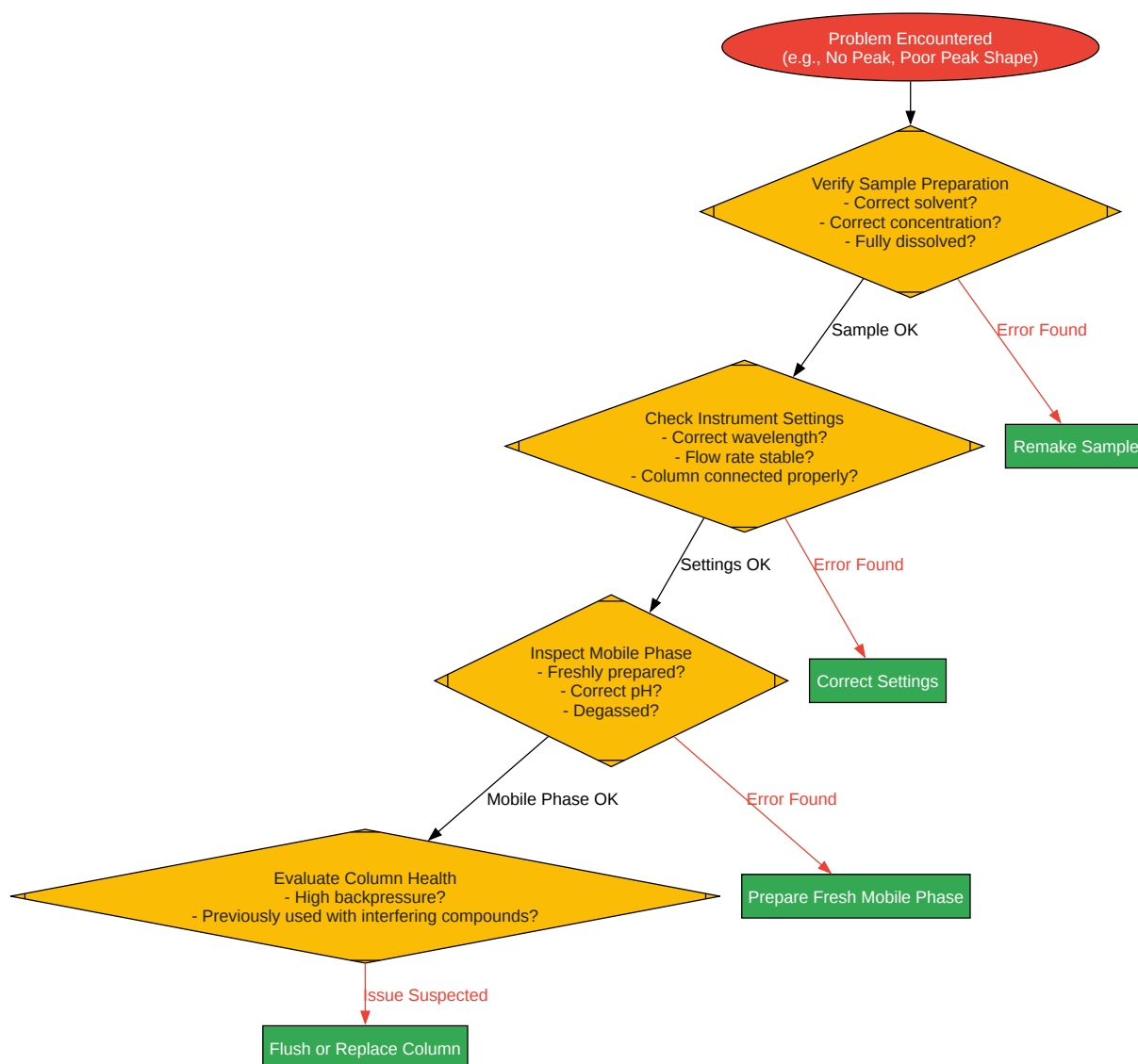
- Ionization Mode: Positive electrospray ionization (ESI+).[11]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
  - Note: Specific precursor-to-product ion transitions need to be optimized for the instrument in use. For Vinorelbine, a transition of  $m/z$  779.4  $\rightarrow$  122.0 has been reported.[13]
- Sample Preparation (from serum/plasma):
  - Use a small sample volume (e.g., 50  $\mu$ L of plasma).[13]
  - Perform a one-step liquid-liquid extraction with a suitable organic solvent like methyl-*t*-butyl ether.[13]
  - Evaporate the organic layer and reconstitute the residue in the mobile phase.
  - An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Deacetyl Vinorelbine-d3 Sulfate), should be used for accurate quantification.[5][14]

## Diagrams and Visualizations



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Caption: A typical workflow for determining the purity of the **Deacetyl Vinorelbine Sulfate Salt** reference standard using HPLC-UV.



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Caption: A logical troubleshooting guide for common issues encountered during HPLC analysis.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended storage condition for the **Deacetyl Vinorelbine Sulfate Salt** reference standard?

A1: For long-term stability, the reference standard should be stored at -20°C.[5] It is typically shipped at room temperature, and short-term exposure to ambient conditions is not expected to affect its quality.

Q2: The reference standard is not dissolving properly in my chosen solvent. What should I do?

A2: **Deacetyl Vinorelbine Sulfate Salt** is soluble in water and methanol.[4] If you experience solubility issues, try gentle warming or sonication. Ensure you are using a high-purity solvent and that the concentration is not above its solubility limit. For HPLC applications, dissolving the standard directly in the mobile phase is recommended to ensure compatibility.[6]

Q3: I am not seeing a peak, or the peak is very small, during my HPLC analysis. What are the possible causes?

A3: This issue can arise from several factors:

- **Incorrect Wavelength:** Ensure your UV detector is set to the correct wavelength, which is typically around 267-268 nm for Vinorelbine and its derivatives.[8][10]
- **Sample Degradation:** The compound may have degraded due to improper handling or storage. Ensure the material was protected from light and stored at the correct temperature.
- **Injection Error:** Check your autosampler or manual injector for any issues that might prevent the sample from being introduced into the system.
- **Low Concentration:** Verify your sample preparation calculations and ensure the concentration is within the detection limits of your instrument. The limit of detection for similar compounds has been reported to be around 0.200 µg/mL.[6][7]

Q4: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?

A4: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

- **Mobile Phase pH:** The pH of the mobile phase is critical. For amine-containing compounds like Deacetyl Vinorelbine, a low pH (e.g., 2.5-3.0) can help to protonate the molecule and reduce tailing on silica-based C18 columns.[9]
- **Column Overload:** Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
- **Column Contamination or Age:** The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.

Q5: How should I handle this compound safely in the laboratory?

A5: Deacetyl Vinorelbine is a metabolite of Vinorelbine, an anti-mitotic chemotherapy drug.[14] As such, it should be handled as a cytotoxic compound. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15] All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation or skin contact.[15] Follow all applicable institutional and national guidelines for handling and disposing of cytotoxic agents.[15]

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